Cas no 2229246-68-6 (2-(1H-indol-7-yl)butanedioic acid)

2-(1H-indol-7-yl)butanedioic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1H-indol-7-yl)butanedioic acid
- EN300-1770862
- 2229246-68-6
-
- インチ: 1S/C12H11NO4/c14-10(15)6-9(12(16)17)8-3-1-2-7-4-5-13-11(7)8/h1-5,9,13H,6H2,(H,14,15)(H,16,17)
- InChIKey: STIWIGPNQBZJME-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC(=O)O)C1C=CC=C2C=CNC=12)=O
計算された属性
- せいみつぶんしりょう: 233.06880783g/mol
- どういたいしつりょう: 233.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 90.4Ų
2-(1H-indol-7-yl)butanedioic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1770862-1.0g |
2-(1H-indol-7-yl)butanedioic acid |
2229246-68-6 | 1g |
$1070.0 | 2023-05-23 | ||
Enamine | EN300-1770862-10.0g |
2-(1H-indol-7-yl)butanedioic acid |
2229246-68-6 | 10g |
$4606.0 | 2023-05-23 | ||
Enamine | EN300-1770862-0.05g |
2-(1H-indol-7-yl)butanedioic acid |
2229246-68-6 | 0.05g |
$900.0 | 2023-09-20 | ||
Enamine | EN300-1770862-10g |
2-(1H-indol-7-yl)butanedioic acid |
2229246-68-6 | 10g |
$4606.0 | 2023-09-20 | ||
Enamine | EN300-1770862-5g |
2-(1H-indol-7-yl)butanedioic acid |
2229246-68-6 | 5g |
$3105.0 | 2023-09-20 | ||
Enamine | EN300-1770862-1g |
2-(1H-indol-7-yl)butanedioic acid |
2229246-68-6 | 1g |
$1070.0 | 2023-09-20 | ||
Enamine | EN300-1770862-0.5g |
2-(1H-indol-7-yl)butanedioic acid |
2229246-68-6 | 0.5g |
$1027.0 | 2023-09-20 | ||
Enamine | EN300-1770862-5.0g |
2-(1H-indol-7-yl)butanedioic acid |
2229246-68-6 | 5g |
$3105.0 | 2023-05-23 | ||
Enamine | EN300-1770862-0.1g |
2-(1H-indol-7-yl)butanedioic acid |
2229246-68-6 | 0.1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1770862-0.25g |
2-(1H-indol-7-yl)butanedioic acid |
2229246-68-6 | 0.25g |
$985.0 | 2023-09-20 |
2-(1H-indol-7-yl)butanedioic acid 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
2-(1H-indol-7-yl)butanedioic acidに関する追加情報
Research Brief on 2-(1H-indol-7-yl)butanedioic acid (CAS: 2229246-68-6): Recent Advances and Applications
2-(1H-indol-7-yl)butanedioic acid (CAS: 2229246-68-6) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indole and succinic acid moieties, exhibits promising biological activities, particularly in the modulation of metabolic pathways and enzyme inhibition. Recent studies have explored its potential as a therapeutic agent and a biochemical tool, shedding light on its mechanism of action and applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-(1H-indol-7-yl)butanedioic acid as an inhibitor of key enzymes involved in inflammatory pathways. The research demonstrated that this compound effectively targets cyclooxygenase-2 (COX-2) with high selectivity, reducing inflammation in preclinical models. The study also highlighted its favorable pharmacokinetic properties, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.
In addition to its anti-inflammatory properties, recent research has explored the compound's role in cancer therapy. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 2-(1H-indol-7-yl)butanedioic acid exhibits cytotoxic effects against certain cancer cell lines, particularly those associated with colorectal cancer. The mechanism involves the disruption of mitochondrial function and induction of apoptosis, making it a candidate for further investigation in oncology.
The synthesis and optimization of 2-(1H-indol-7-yl)butanedioic acid have also been a focus of recent studies. Advances in synthetic methodologies, including green chemistry approaches, have improved the yield and purity of this compound, facilitating its use in large-scale applications. Researchers have also developed derivatives with enhanced bioavailability and target specificity, expanding its potential therapeutic applications.
Looking ahead, the versatility of 2-(1H-indol-7-yl)butanedioic acid positions it as a valuable tool in chemical biology and drug development. Ongoing research aims to elucidate its interactions with other biological targets and explore its utility in treating metabolic disorders and neurodegenerative diseases. With its multifaceted biological activities and structural adaptability, this compound continues to be a focal point of innovation in the pharmaceutical industry.
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